VHL Ligand 8: A Technical Guide for Researchers and Drug Development Professionals
VHL Ligand 8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Therapeutic Potential of a Key von Hippel-Lindau E3 Ligase Ligand
This technical guide provides a comprehensive overview of VHL Ligand 8, a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). As a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, VHL Ligand 8 plays a pivotal role in the targeted degradation of proteins implicated in various diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, synthesis, and its application in inducing protein degradation, alongside relevant experimental protocols and a visualization of its mechanism of action.
Core Concepts: VHL and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a fundamental cellular process for the degradation of proteins. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, which marks them for degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation.[1][3][4] This pathway is a critical regulator of cellular response to changes in oxygen levels.
PROTACs are heterobifunctional molecules that hijack this natural process for therapeutic benefit. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest and another that recruits an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein. VHL is a commonly exploited E3 ligase in PROTAC design due to its well-characterized interaction with its ligands.
Chemical Structure and Properties of VHL Ligand 8
VHL Ligand 8 is a synthetic small molecule designed to bind to the VHL E3 ligase. Its chemical structure is foundational for its function as a VHL-recruiting moiety in PROTACs.
Table 1: Chemical and Physical Properties of VHL Ligand 8
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(thiazol-2-ylamino)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C31H38N6O5S2 |
| Molecular Weight | 654.81 g/mol |
| CAS Number | 2701565-76-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Note: The chemical name and structure can vary slightly based on the specific synthesis and derivatization for PROTAC assembly. The provided information is based on the core VHL-binding moiety.
VHL Ligand 8 in PROTAC Development: The Case of ARD-266
VHL Ligand 8 has been successfully incorporated into ARD-266, a potent PROTAC designed to degrade the Androgen Receptor (AR). AR is a key driver of prostate cancer, and its degradation represents a promising therapeutic strategy. ARD-266 links VHL Ligand 8 to an AR antagonist, effectively inducing the degradation of the AR protein in cancer cell lines.
Table 2: Biological Activity of ARD-266 (incorporating VHL Ligand 8)
| Parameter | Cell Line | Value |
| DC50 (AR Degradation) | LNCaP | 0.2 nM |
| DC50 (AR Degradation) | VCaP | 1 nM |
| DC50 (AR Degradation) | 22Rv1 | 1 nM |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway: VHL-Mediated Degradation of HIF-1α
The following diagram illustrates the natural signaling pathway hijacked by VHL-recruiting PROTACs. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), creating a binding site for VHL. This interaction leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome. VHL ligands, such as VHL Ligand 8, mimic the hydroxylated HIF-1α, enabling them to bind to VHL.
Caption: VHL-mediated protein degradation pathway and its hijacking by a PROTAC.
Experimental Protocols
This section provides a general framework for key experiments involving VHL Ligand 8 and PROTACs derived from it. For specific concentrations, incubation times, and instrument settings, it is crucial to refer to the detailed methods in the primary literature.
Synthesis of VHL Ligand 8
The synthesis of VHL Ligand 8 is a multi-step process typically involving the coupling of a protected hydroxyproline derivative with other synthetic intermediates. The following is a generalized workflow:
Caption: A generalized workflow for the chemical synthesis of VHL Ligand 8.
A detailed, step-by-step protocol for the synthesis of a VHL ligand similar to VHL Ligand 8 can be found in the supplementary information of the publication by Han et al. (2019) in the Journal of Medicinal Chemistry. The process generally involves standard organic chemistry techniques such as peptide coupling, protection/deprotection of functional groups, and purification by chromatography.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR degradation) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., ARD-266) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of VHL Ligand 8 to the VHL protein.
Methodology:
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Reagents: Purified VHL protein, a fluorescently labeled VHL ligand (tracer), and the unlabeled VHL Ligand 8.
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Assay Principle: The assay measures the change in fluorescence polarization of the tracer upon binding to the VHL protein. The unlabeled ligand competes with the tracer for binding to VHL, causing a decrease in polarization.
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Procedure:
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A fixed concentration of the VHL protein and the fluorescent tracer are incubated together in a microplate.
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Serial dilutions of VHL Ligand 8 are added to the wells.
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The plate is incubated to reach equilibrium.
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Fluorescence polarization is measured using a plate reader.
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Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the ligand concentration, and the IC50 value (the concentration of the ligand that displaces 50% of the tracer) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value. The binding affinity of VHL ligands is often in the micromolar to nanomolar range. While a specific Ki value for VHL Ligand 8 is not publicly available, it is described as having a weak binding affinity, likely in the micromolar range.
Conclusion and Future Directions
VHL Ligand 8 is a valuable chemical tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. Its successful incorporation into the potent AR degrader ARD-266 highlights its potential in cancer therapy. Future research will likely focus on the development of new VHL ligands with improved properties, such as enhanced binding affinity, better cell permeability, and tissue-specific targeting. The continued exploration of the vast landscape of E3 ligases and the design of novel ligands will undoubtedly expand the reach and therapeutic impact of targeted protein degradation.
References
- 1. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 2. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
